molecular formula C32H28N2OS B15196817 2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one CAS No. 65176-97-8

2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one

Cat. No.: B15196817
CAS No.: 65176-97-8
M. Wt: 488.6 g/mol
InChI Key: LIVGTTWMLVFOEU-UHFFFAOYSA-N
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Description

2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a thiochromenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized from anthranilic acid derivatives through amidation and cyclization reactions . The phenyl and thiochromenyl groups are then introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction conditions to optimize the efficiency of each step. Solvent selection and purification techniques are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one stands out due to its unique combination of a quinazolinone core with phenyl and thiochromenyl groups. This structure imparts distinct physical and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

65176-97-8

Molecular Formula

C32H28N2OS

Molecular Weight

488.6 g/mol

IUPAC Name

2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one

InChI

InChI=1S/C32H28N2OS/c1-31(2)21-32(3,26-14-8-10-16-28(26)36-31)23-17-19-24(20-18-23)34-29(22-11-5-4-6-12-22)33-27-15-9-7-13-25(27)30(34)35/h4-20H,21H2,1-3H3

InChI Key

LIVGTTWMLVFOEU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2S1)(C)C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C6)C

Origin of Product

United States

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